1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research studies have focused on the synthesis of tri-substituted ureas featuring phenyl and N-heterocyclic substituents, including methods that involve the use of N-methylpiperazine along with phenyl and N-heterocyclic substituents. These compounds, including those related to the specified compound, are analyzed using spectroscopic methods such as 1H, 13C NMR, and IR spectroscopies to study their structural and conformational properties (Iriepa & Bellanato, 2013).
Chemical Reactions : Another aspect of research has involved reactions of phenyl(trichloromethyl)carbinol with substituted thioureas to form various heterocyclic compounds. This study highlights the versatility of thioureas in chemical reactions leading to the synthesis of thiazolidinones and other heterocyclic structures, which might include or relate to the compound (Reeve & Coley, 1979).
Biological Applications
Inhibitory Activity : Research into novel benzimidazoles, including those similar in structure to the specified compound, has identified potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. These findings indicate potential applications in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The structural analysis supports the significance of specific moieties within these compounds for their activity (Hasegawa et al., 2007).
Anticancer Potential : Synthesis of thiourea-/urea-benzimidazole derivatives has been aimed at discovering new anticancer agents. This research underscores the design and synthesis of compounds with potential anticancer activity, confirmed through in vitro assays against breast cancer cell lines. The study reveals specific derivatives with significant cytotoxicity, suggesting the relevance of benzimidazole and thiourea moieties in developing anticancer drugs (Siddig et al., 2021).
Mechanism of Action
Benzimidazoles
are a class of compounds that are known to have a wide range of biological activities. They are part of the core structure of several types of drugs, including antihistamines like clemizole and antivirals like enviroxime . They are also found in natural products such as histidine and purine .
Thiophenes
are another class of compounds that are part of the structure of many drugs. For example, one of the synthesized compounds with a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited promising activity against Staphylococcus aureus .
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(20-12-15-7-4-10-25-15)21-14-6-3-5-13(11-14)18-22-16-8-1-2-9-17(16)23-18/h1-11H,12H2,(H,22,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYUSOXGGPHHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.